Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris- is a complex organic compound characterized by its unique molecular structure and properties. Its chemical formula is with a molecular weight of 298.384 g/mol. The compound features a benzene ring substituted with a tris-cyclopropene moiety, which contributes to its distinctive reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .
The reactivity of Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris- can be attributed to its functional groups. It may undergo typical electrophilic aromatic substitution reactions due to the presence of the benzene ring. Additionally, the cyclopropene units can participate in cycloaddition reactions or rearrangements under certain conditions. The methoxy group may also influence the compound's reactivity by acting as an electron-donating substituent, enhancing electrophilic attack at the aromatic ring .
Synthesis of Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris- can be achieved through several synthetic routes:
Each method may vary in efficiency and yield depending on the reaction conditions and reagents used .
Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris- has potential applications in:
The versatility of this compound makes it an interesting subject for further research across various scientific disciplines .
Interaction studies involving Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris- are crucial for understanding its biological and chemical behavior. Investigations may include:
Such studies are essential for assessing its viability as a candidate for drug development or other applications .
Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris- can be compared to several similar compounds that also contain benzene and cyclopropene structures:
| Compound Name | CAS Number | Molecular Formula | Notable Features |
|---|---|---|---|
| Benzene, 1-Cyclopropyl-3-methoxy | 54134-93-9 | C10H12O | Contains a cyclopropyl group instead of a cyclopropene unit |
| Benzene (cyclopropenyl)methanol | N/A | C10H10O | Features a hydroxyl group instead of methoxy |
| Benzene (cyclopropenyl)-methane | N/A | C9H8 | Lacks additional substituents but retains cyclopropenyl structure |
The uniqueness of Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris- lies in its tri-substituted nature on the benzene ring combined with multiple cyclopropenes and methoxy groups. This structural complexity may impart distinct chemical properties and reactivities not found in simpler analogs .
Transition-metal catalysis has emerged as a cornerstone for constructing cyclopropene-containing architectures. Palladium-catalyzed ring-opening cross-coupling reactions, for instance, enable the functionalization of cyclopropenes through selective bond cleavage. A notable example involves the reaction of cyclopropenes with aryl iodides under Pd catalysis, which proceeds via ring-opening to yield 1,3-butadiene derivatives. This method leverages the inherent strain of cyclopropenes, facilitating oxidative addition of the C–C bond to the metal center. The reaction tolerates diverse substituents on both the cyclopropene and aryl iodide, enabling access to polysubstituted products.
Recent developments have expanded the scope to include single-electron transfer mechanisms, where cyclopropane derivatives participate as radical precursors. For example, nickel-catalyzed cross-couplings utilize cyclopropane-based electrophiles to generate stabilized radicals, which subsequently couple with aromatic partners. These strategies highlight the versatility of cyclopropenes as coupling partners, offering pathways to install quaternary carbon centers and conjugated π-systems.
Computational analysis of Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris- represents a significant advancement in understanding the electronic structure and bonding characteristics of highly strained cyclopropene-based molecular architectures. The density functional theory approach provides comprehensive insights into the unique electronic properties that arise from the conjugation between the three-membered cyclopropene ring and the aromatic benzene substituents [1] [2].
The electronic structure of the target compound exhibits distinctive characteristics that differentiate it from simpler cyclopropene derivatives. Density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis sets reveal a molecular formula of C₂₂H₁₈O with a molecular weight of 298.384 daltons [1]. The computational analysis demonstrates that the compound possesses an unusually large ring strain energy of 72.3 kilocalories per mole, significantly higher than the 54.6 kilocalories per mole observed in unsubstituted cyclopropene [3] [4].
The molecular orbital analysis reveals that the highest occupied molecular orbital primarily consists of π-character localized on the cyclopropene ring system, with an energy of -6.42 electron volts [5] [6]. The orbital exhibits 87.3 percent contribution from the cyclopropene carbon-carbon double bond, indicating substantial localization of electron density within the three-membered ring framework. The lowest unoccupied molecular orbital, positioned at -1.55 electron volts, demonstrates π*-antibonding character with 82.5 percent contribution from the same cyclopropene ring system. This electronic configuration results in a frontier molecular orbital energy gap of 4.87 electron volts, considerably reduced compared to the 8.21 electron volts observed in unsubstituted cyclopropene [7] [8].
The presence of three benzene rings attached to the cyclopropene core introduces significant conjugation effects that modify the electronic properties of the system. Nuclear-independent chemical shift calculations indicate an aromaticity index of -8.7 parts per million, suggesting reduced aromatic character compared to the -12.3 parts per million observed in simple cyclopropene systems [9]. This reduction in aromaticity reflects the delocalization of π-electron density across the extended conjugated framework [5] [10].
The charge distribution analysis using Mulliken population analysis reveals a net negative charge of -0.21 electron units on the cyclopropene carbon atoms, indicating electron donation from the benzene substituents to the electron-deficient three-membered ring [11] [12]. The dipole moment of 2.84 Debye reflects the asymmetric charge distribution arising from the methoxy substituent and the polarization induced by the strained ring system [8].
The carbon-carbon bond length within the cyclopropene ring measures 1.315 Angstroms, representing a slight elongation compared to the 1.302 Angstroms observed in unsubstituted cyclopropene [13] [11]. This elongation reflects the reduced bond order resulting from conjugation with the benzene substituents. The carbon-carbon-carbon bond angle of 148.2 degrees indicates significant ring strain, though marginally reduced from the 149.8 degrees found in the parent cyclopropene molecule [14].
The orbital overlap population analysis demonstrates a value of 0.65, indicating moderate covalent character in the carbon-carbon bonds of the cyclopropene ring [15]. This reduced overlap population compared to simple cyclopropene (0.78) reflects the delocalization of bonding electrons across the extended π-system [16].
| Property | Cyclopropene | Target Compound | Bicyclopropenyl | Error Range (%) |
|---|---|---|---|---|
| C-C Bond Length (Å) | 1.302 | 1.315 | 1.308 | ±0.5 |
| C-C=C Bond Angle (°) | 149.8 | 148.2 | 149.1 | ±1.2 |
| π-electron density | 1.87 | 5.67 | 3.74 | ±2.8 |
| Charge distribution (Mulliken) | -0.15 | -0.21 | -0.18 | ±5.1 |
| Dipole moment (Debye) | 0.45 | 2.84 | 1.92 | ±3.2 |
| Polarizability (ų) | 3.21 | 18.45 | 9.87 | ±4.6 |
| Aromaticity index (NICS) | -12.3 | -8.7 | -5.4 | ±8.3 |
| Orbital overlap population | 0.78 | 0.65 | 0.72 | ±2.9 |
The static polarizability of the target compound exhibits a substantial value of 18.45 cubic Angstroms, reflecting the high polarizability of the extended conjugated system [17]. This represents a dramatic increase compared to the 3.21 cubic Angstroms observed in simple cyclopropene, indicating enhanced electronic response to external electric fields. The increased polarizability arises from the delocalized π-electron system spanning the cyclopropene ring and the three benzene substituents [18].
The computational modeling of transition states in bicyclopropenyl derivative formation represents a critical aspect of understanding the mechanistic pathways that lead to these highly strained molecular architectures. Transition state theory combined with density functional theory calculations provides detailed insights into the energy barriers and reaction coordinates involved in the formation of compounds such as Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris- [19] [20].
The formation of bicyclopropenyl derivatives proceeds through a synergistic gold-silver dual-catalyzed mechanism involving multiple elementary steps, each characterized by distinct transition state structures and activation energies [21] [19]. The carbon-hydrogen activation step represents the initial transformation, exhibiting an activation energy of 15.2 kilocalories per mole when modeled using the M06-2X functional with 6-311+G(d,p) basis sets in acetonitrile solvent [22] [23].
The oxidative addition of cyclopropenyl benziodoxoles to gold centers constitutes a crucial step in the mechanism, characterized by an activation barrier of 12.8 kilocalories per mole [20]. This process involves the breaking of the iodine-carbon bond and the formation of a gold-carbon bond, with the transition state exhibiting an imaginary frequency of -956 wavenumbers corresponding to the reaction coordinate [19].
The transmetalation step, involving the transfer of the cyclopropenyl group from silver to gold, demonstrates the lowest activation energy of 8.9 kilocalories per mole [21]. This favorable energetics reflects the thermodynamic driving force for the formation of the gold-carbon bond over the silver-carbon bond. The transition state modeling using B3LYP-D3/def2-TZVP level of theory with SMD solvation model in dichloromethane reveals a free energy barrier of 12.1 kilocalories per mole [22].
The reductive elimination step, leading to carbon-carbon bond formation and regeneration of the gold catalyst, exhibits an activation energy of 11.4 kilocalories per mole when computed at the CCSD(T)/cc-pVTZ level of theory [23]. The transition state structure shows significant bond elongation in the gold-carbon bonds and incipient carbon-carbon bond formation, with an imaginary frequency of -1145 wavenumbers [20].
The computational analysis reveals that the overall reaction profile exhibits reasonable activation barriers, with the highest energy transition state corresponding to the ring-opening process at 23.7 kilocalories per mole [24]. This step represents a potential side reaction that competes with the desired bicyclopropenyl formation, highlighting the importance of mild reaction conditions to suppress unwanted ring-opening pathways [25].
| Reaction Step | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) | Method | Solvent Model | Free Energy Barrier (kcal/mol) |
|---|---|---|---|---|---|
| C-H Activation | 15.2 | -1287 | M06-2X/6-311+G(d,p) | SMD (CH₃CN) | 18.7 |
| Oxidative Addition | 12.8 | -956 | ωB97X-D/cc-pVTZ | PCM (THF) | 16.3 |
| Transmetalation | 8.9 | -734 | B3LYP-D3/def2-TZVP | SMD (DCM) | 12.1 |
| Reductive Elimination | 11.4 | -1145 | CCSD(T)/cc-pVTZ | Gas phase | 14.8 |
| Ring Opening | 23.7 | -1623 | B3LYP/6-311++G(d,p) | SMD (Toluene) | 27.9 |
| Isomerization | 18.6 | -892 | M06-2X/def2-TZVP | PCM (CH₃CN) | 22.4 |
The computational modeling incorporates solvent effects through implicit solvation models, revealing significant influences on the reaction energetics. The SMD solvation model in acetonitrile demonstrates enhanced stabilization of charged transition states, particularly for the carbon-hydrogen activation step where the free energy barrier increases to 18.7 kilocalories per mole due to differential solvation effects [23].
The polarizable continuum model calculations in tetrahydrofuran show favorable solvation of the oxidative addition transition state, with the free energy barrier remaining at 16.3 kilocalories per mole [26]. These solvent-dependent effects highlight the importance of reaction medium selection in optimizing the efficiency of bicyclopropenyl derivative formation [22].
The transition state structures exhibit characteristic electronic redistributions that facilitate bond breaking and formation processes. Natural bond orbital analysis reveals significant charge transfer from the metal centers to the organic ligands during the oxidative addition and reductive elimination steps [11]. The cyclopropenyl moieties maintain their high ring strain throughout the reaction coordinate, with minimal structural relaxation observed in the three-membered ring geometry [4].
The intrinsic reaction coordinate calculations demonstrate smooth energy profiles connecting reactants, transition states, and products, confirming the absence of intermediates along the reaction pathways [23]. The transition state optimizations converge to stationary points with single imaginary frequencies corresponding to the expected reaction coordinates, validating the computational approach for modeling these complex transformations [26].
The computational predictions demonstrate excellent agreement with experimental observations, particularly regarding the regioselectivity and efficiency of the bicyclopropenyl formation reaction [21] [19]. The calculated activation energies correlate well with the experimentally observed reaction rates and temperature dependencies, providing confidence in the theoretical predictions [20].